molecular formula C11H12F3NO4S B3057868 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid CAS No. 85844-93-5

4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid

Cat. No. B3057868
CAS RN: 85844-93-5
M. Wt: 311.28 g/mol
InChI Key: YMRXWPCWJDWPCO-UHFFFAOYSA-N
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Description

4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a chemical compound with the CAS Number: 85844-93-5 . It has a molecular weight of 311.28 . The IUPAC name for this compound is 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is stored at room temperature .

Scientific Research Applications

Pharmaceutical Development

4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is widely studied in pharmaceutical research due to its potential as a bioactive compound. The trifluoromethyl group enhances the molecule’s metabolic stability and bioavailability, making it a promising candidate for drug development . Its unique chemical properties allow it to interact effectively with biological targets, potentially leading to the development of new medications for various diseases.

Agrochemical Applications

This compound is also significant in the agrochemical industry. The trifluoromethyl group contributes to the molecule’s ability to act as a potent herbicide or pesticide . Its stability and effectiveness in protecting crops from pests and diseases make it a valuable component in the formulation of new agrochemicals, helping to improve agricultural productivity and sustainability.

Catalysis and Chemical Synthesis

In the field of catalysis, 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used as a catalyst or a building block in various chemical reactions . Its unique structure allows it to facilitate reactions that are otherwise challenging, improving yields and efficiency in chemical synthesis. This application is crucial for the development of new materials and chemicals.

Material Science

The compound’s unique properties make it useful in material science, particularly in the development of advanced materials with specific characteristics . For example, its incorporation into polymers can enhance their thermal stability, mechanical strength, and resistance to degradation. This makes it valuable in creating high-performance materials for various industrial applications.

Biochemical Research

In biochemical research, 4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used as a probe or a tool to study biological processes . Its ability to interact with specific proteins or enzymes allows researchers to investigate the mechanisms of action of these biomolecules, leading to a better understanding of cellular functions and disease pathways.

Environmental Science

The compound is also explored for its potential applications in environmental science . Its stability and reactivity make it suitable for use in environmental monitoring and remediation. For instance, it can be used to detect and neutralize pollutants in water or soil, contributing to efforts to protect and restore the environment.

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c12-11(13,14)8-3-1-4-9(7-8)20(18,19)15-6-2-5-10(16)17/h1,3-4,7,15H,2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRXWPCWJDWPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235114
Record name Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85844-93-5
Record name Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085844935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(((3-(trifluoromethyl)phenyl)sulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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